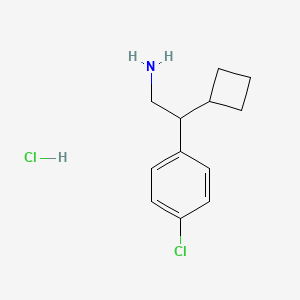
Sodium 4-hydroxy-2-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxy-2-phenylbutanoate is an organic compound with the molecular formula C10H11NaO3. It is a sodium salt of 4-hydroxy-2-phenylbutanoic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by its aromatic ring and a hydroxyl group attached to a butanoate chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodium 4-hydroxy-2-phenylbutanoate typically involves the condensation of benzaldehyde with pyruvic acid, followed by esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation . The process can be summarized as follows:
Condensation: Benzaldehyde reacts with pyruvic acid to form an intermediate.
Esterification: The intermediate undergoes esterification to form an ester.
Asymmetric Reduction: The ester is reduced asymmetrically using bio-enzymes to obtain the desired product.
Hydrogenation: The final step involves hydrogenation to achieve the optically pure target product.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental friendliness . These methods utilize carbonyl reductases for the reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-oxo-2-phenylbutanoic acid.
Reduction: Formation of 4-hydroxy-2-phenylbutanol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Sodium 4-hydroxy-2-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Mecanismo De Acción
The mechanism of action of Sodium 4-hydroxy-2-phenylbutanoate involves its conversion to active metabolites in the body. It is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine. This conjugate is then excreted by the kidneys, providing an alternative pathway for nitrogen excretion . The compound also acts as a histone deacetylase inhibitor, influencing gene expression and protein function .
Comparación Con Compuestos Similares
Sodium 4-hydroxy-2-phenylbutanoate can be compared with similar compounds such as:
Sodium phenylbutyrate: Used to treat urea cycle disorders and acts as a histone deacetylase inhibitor.
Sodium 4-hydroxy-3-phenylbutanoate: Similar structure but with a different position of the hydroxyl group, leading to different biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a precursor for ACE inhibitors and its role in nitrogen excretion pathways. Its enantioselective synthesis and biocatalytic production methods also make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H11NaO3 |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
sodium;4-hydroxy-2-phenylbutanoate |
InChI |
InChI=1S/C10H12O3.Na/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |
Clave InChI |
NKVUFGKFOOFJJH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(CCO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



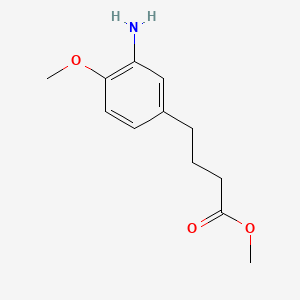
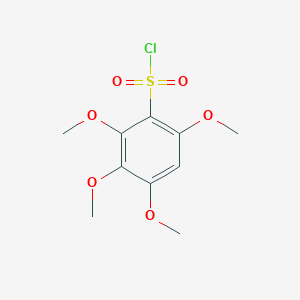
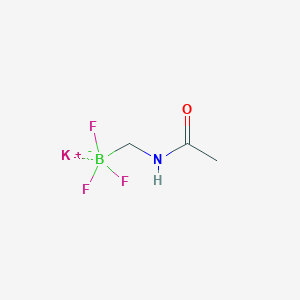
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
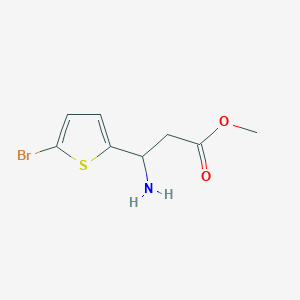
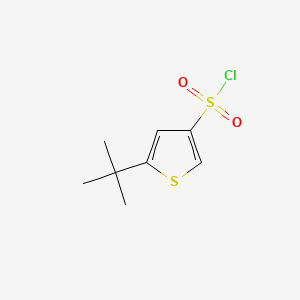


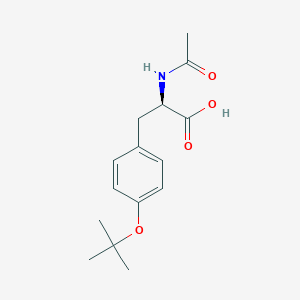
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)
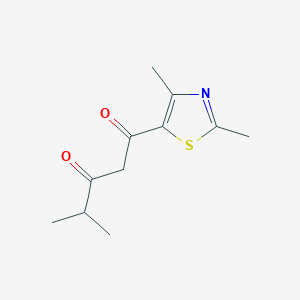
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
